6-(3-Bromophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(3-Bromophenyl)pyrimidine-4-carbonitrile is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromophenyl group at the 6th position and a carbonitrile group at the 4th position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile and ammonium acetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the pyrimidine ring.
Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of ammonium acetate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate and a suitable solvent such as dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation/Reduction: Formation of oxidized or reduced derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
6-(3-Bromophenyl)pyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromophenyl group can enhance its binding affinity to certain targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Phenylpyrimidine-4-carbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-(4-Bromophenyl)pyrimidine-4-carbonitrile: The bromine atom is at a different position, which can affect its chemical properties and interactions.
4-Aminopyrimidine-5-carbonitrile: Contains an amino group instead of a bromophenyl group, leading to different chemical behavior and applications.
Uniqueness
6-(3-Bromophenyl)pyrimidine-4-carbonitrile is unique due to the specific positioning of the bromophenyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H6BrN3 |
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Molecular Weight |
260.09 g/mol |
IUPAC Name |
6-(3-bromophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-9-3-1-2-8(4-9)11-5-10(6-13)14-7-15-11/h1-5,7H |
InChI Key |
ZPKUFNBESKWAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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